Acetic acid, specifically the compound (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-, is a complex organic molecule with significant chemical properties and potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a benzopyran moiety, and it has been studied for its biological activities and synthetic pathways.
The compound is classified under the category of phenolic compounds due to its phenoxy group and is often associated with derivatives of acetic acid. Its IUPAC name is 2-[4-[(3S,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]acetic acid, and it has a molecular formula of C26H26O5 with a molecular weight of 418.5 g/mol . The compound's CAS number is 111070-41-8, which aids in its identification in chemical databases.
The synthesis of acetic acid derivatives typically involves several methods, including:
The specific synthetic route for this compound may involve multi-step reactions starting from simpler phenolic compounds that are modified through methylation and other functional group transformations .
The molecular structure of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-, features a core benzopyran structure with various substituents that confer unique properties. The detailed structural data includes:
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C
FTKGSEONVGEHHO-JWQCQUIFSA-N
This structure indicates the presence of multiple rings and functional groups that contribute to the compound's reactivity and interactions .
The chemical behavior of acetic acid derivatives can be characterized by several types of reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for acetic acid derivatives often involves their interaction with biological targets such as enzymes or receptors. For instance:
Research into the specific interactions of this compound with biological systems is ongoing, contributing to its potential therapeutic applications .
The physical properties of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- include:
Chemical properties include:
Acetic acid derivatives like this compound have numerous applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8